5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate
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Overview
Description
5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate is a complex organic compound featuring a unique imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl and methyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine derivatives: These compounds share the same core structure and may have similar properties and applications.
tert-Butyl and methyl substituted heterocycles: Compounds with similar substituents may exhibit comparable reactivity and stability.
Uniqueness
5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate is unique due to the specific combination of substituents and the imidazo[4,5-c]pyridine core, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN3O4/c1-13(2,3)21-12(19)17-6-8-7(15-11(14)16-8)5-9(17)10(18)20-4/h9H,5-6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDGGHCLCKUJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)N=C(N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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